molecular formula C49H85N15O18 B15135542 H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH

H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH

Cat. No.: B15135542
M. Wt: 1172.3 g/mol
InChI Key: WWFNAEORZKAYGB-KXVOANHXSA-N
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Description

The compound H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH is a peptide composed of eleven amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic functions, and structural roles within cells. This specific sequence may have unique properties and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH can undergo various chemical reactions, including:

    Oxidation: Oxidation of specific amino acids like methionine or cysteine.

    Reduction: Reduction of disulfide bonds in cysteine residues.

    Substitution: Substitution reactions involving side chains of amino acids.

    Hydrolysis: Hydrolysis of peptide bonds under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various alkylating agents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while hydrolysis of peptide bonds yields individual amino acids.

Scientific Research Applications

Peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide synthesis and reactions.

    Biology: Investigated for their roles in cellular signaling and protein interactions.

    Medicine: Explored for therapeutic potential, including as drugs or drug delivery systems.

    Industry: Utilized in the development of biomaterials and as components in various biotechnological applications.

Mechanism of Action

The mechanism of action of peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization.

Comparison with Similar Compounds

Similar Compounds

    H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-NH2: A similar peptide with an amide group at the C-terminus.

    H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OMe: A peptide with a methoxy group at the C-terminus.

    H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OEt: A peptide with an ethoxy group at the C-terminus.

Uniqueness

The uniqueness of H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH lies in its specific sequence and the presence of a free carboxyl group at the C-terminus. This structural feature can influence its interactions with molecular targets and its stability under various conditions.

Properties

Molecular Formula

C49H85N15O18

Molecular Weight

1172.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C49H85N15O18/c1-23(2)19-32(48(81)82)61-42(75)30(14-15-35(67)68)58-39(72)26(6)56-41(74)29(12-9-17-54-49(52)53)57-38(71)25(5)55-40(73)28(11-7-8-16-50)59-43(76)31(20-36(69)70)60-46(79)37(24(3)4)63-44(77)33(22-66)62-45(78)34-13-10-18-64(34)47(80)27(51)21-65/h23-34,37,65-66H,7-22,50-51H2,1-6H3,(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,76)(H,60,79)(H,61,75)(H,62,78)(H,63,77)(H,67,68)(H,69,70)(H,81,82)(H4,52,53,54)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1

InChI Key

WWFNAEORZKAYGB-KXVOANHXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)N

Origin of Product

United States

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